Cas no 958-09-8 (Deoxyadenosine)

Deoxyadenosine structure
Deoxyadenosine structure
Nombre del producto:Deoxyadenosine
Número CAS:958-09-8
MF:C10H13N5O3
Megavatios:251.241921186447
MDL:MFCD00005754
CID:40410
PubChem ID:13730

Deoxyadenosine Propiedades químicas y físicas

Nombre e identificación

    • 2'-deoxyadenosine
    • Deoxyadenosine
    • 2`-Deoxyadenosine
    • 2'-Deoxyadenosine Anhydrous
    • 2'-DEOXY-D-ADENOSINE
    • adeninedeoxyribose
    • Adenosine,2'-deoxy
    • Adenyldeoxyriboside
    • DEOXYADENOSINE-2'
    • DESOXYADENOSINE
    • Adenine deoxyribonucleoside
    • Adenine deoxyribose
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • Adenine deoxy nucleoside
    • 2-Deoxyadenosine
    • 2'-Deoxyformycin A
    • ADENOSINE, 2'-DEOXY-
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • Adenine deoxyriboside
    • beta-D-ery
    • 2′-Deoxyadenosine (ACI)
    • 167: PN: US20040053876 SEQID: 167 unclaimed DNA
    • 78: PN: WO2022263569 PAGE: 208 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine
    • D
    • 9: PN: WO2022247943 SEQID: 61 claimed sequence
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-
    • dA
    • NQZ-035
    • NSC 141848
    • NSC 143510
    • NSC 83258
    • β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 2'Deoxyadenosine
    • SR-01000397552
    • PD093862
    • 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
    • .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • FT-0612141
    • NCGC00095662-01
    • .beta.-D-Ribofuranose,2-dideoxy-
    • EN300-296236
    • .alpha.-Deoxyadenosine
    • 2'-Deoxy-.alpha.-adenosine
    • NSC-100793
    • 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • NSC100793
    • SY102597
    • Oprea1_126267
    • VS-01692
    • NSC-91774
    • 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
    • Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • SCHEMBL12222478
    • NCGC00095662-02
    • 2 inverted exclamation mark -Deoxyadenosine
    • NSC143510
    • 9-(2-deoxypentofuranosyl)-9H-purin-6-amine
    • 7005-15-4
    • FT-0665767
    • AKOS005444927
    • NSC141848
    • NSC83258
    • 2''-deoxyadenosine (dAdo)
    • NSC91774
    • .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • NSC-143510
    • SCHEMBL23982174
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • CHEMBL416340
    • SR-01000397552-1
    • SR-01000397552-2
    • dAdo
    • 2''-Deoxyadenosine
    • 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-
    • TriptotriterpenicacidA
    • FT-0771766
    • 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine
    • BDBM50025883
    • NSC-83258
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
    • DTXSID20862485
    • NCI60_042030
    • OLXZPDWKRNYJJZ-UHFFFAOYSA-N
    • 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine
    • FT-0633190
    • 2''deoxyadenosine
    • NCIOpen2_005678
    • 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • NCI60_000920
    • 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine
    • MLS000515799
    • 2'-Deoxyadenosine monohydrate
    • 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
    • MLS002695902
    • MLSMR
    • SMR000112273
    • MDL: MFCD00005754
    • Renchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
    • Clave inchi: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
    • Sonrisas: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Atributos calculados

  • Calidad precisa: 251.10200
  • Masa isotópica única: 251.101839
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 307
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 119
  • Xlogp3: -0.5

Propiedades experimentales

  • Color / forma: White crystalline powder
  • Denso: 1.2938 (rough estimate)
  • Punto de fusión: 188.0 to 192.0 deg-C
  • Punto de ebullición: 394.4°C (rough estimate)
  • Punto de inflamación: 627.2 °C at 760 mmHg
  • índice de refracción: 1.7610 (estimate)
  • Coeficiente de distribución del agua: Soluble in water and caustic soda.
  • PSA: 119.31000
  • Logp: -0.36960
  • Rotación específica: -25° (c=0.5 in water)

Deoxyadenosine Información de Seguridad

Deoxyadenosine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Deoxyadenosine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM237795-10g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 97%
10g
$*** 2023-03-29
Enamine
EN300-108104-0.05g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
0.05g
$19.0 2023-10-28
TRC
D239583-10000mg
2’-Deoxyadenosine
958-09-8
10g
$80.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7526-500mg
2-Deoxyadenosine
958-09-8 98%
500mg
¥869.00 2023-09-09
Enamine
EN300-108104-50.0g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
50g
$213.0 2023-04-20
eNovation Chemicals LLC
D624959-200g
2'-Deoxyadenosine
958-09-8 97%
200g
$600 2024-06-05
Fluorochem
092055-25g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
25g
£64.00 2022-03-01
TRC
D239583-5g
2’-Deoxyadenosine
958-09-8
5g
$ 57.00 2023-09-08
Fluorochem
092055-5g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
5g
£14.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20570-5g
2-Deoxyadenosine
958-09-8 97%
5g
¥69.0 2023-07-10

Deoxyadenosine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Referencia
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Pentaerythritol Solvents: Water ;  23 h, pH 7
Referencia
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides
Xu, Jianfeng ; Chmela, Vaclav ; Green, Nicholas J. ; Russell, David A.; Janicki, Mikolaj J. ; et al, Nature (London, 2020, 582(7810), 60-66

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Water ;  pH 7, 45 °C
Referencia
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Referencia
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, 5 °C; 15 h, rt
Referencia
Synthesis for 2'-deoxy-β-adenosine
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Referencia
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Calcium chloride Catalysts: Purine nucleoside phosphorylase Solvents: Water
Referencia
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referencia
A facile method for deprotection of trityl ethers using column chromatography
Pathak, Ashish K.; Pathak, Vibha; Seitz, Lainne E.; Tiwari, Kamal N.; Akhtar, Mohammad S.; et al, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
Referencia
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: 2-Mercaptoethanol ,  1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Water ;  4 h, 100 °C
Referencia
Radical Reactions in Aqueous Medium Using (Me3Si)3SiH
Postigo, Al; Kopsov, Sergey; Ferreri, Carla; Chatgilialoglu, Chryssostomos, Organic Letters, 2007, 9(25), 5159-5162

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Water Solvents: Methanol ;  18 h, 6 °C
Referencia
Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides
Storr, Thomas E.; Baumann, Christoph G.; Thatcher, Robert J.; De Ornellas, Sara; Whitwood, Adrian C.; et al, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Deoxyadenosine Raw materials

Deoxyadenosine Preparation Products

Deoxyadenosine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:958-09-8)Deoxyadenosine
Número de pedido:A845471
Estado del inventario:in Stock/in Stock
Cantidad:100g/50g
Pureza:99%/99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):293.0/163.0
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:958-09-8)2'-Deoxyadenosine
sfd15822
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Xiamen PinR Bio-tech Co., Ltd.
(CAS:958-09-8)2'-deoxyadenosine
PR097
Pureza:97%
Cantidad:1kg
Precio ($):Informe